
N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide, commonly known as DMHM, is a synthetic compound that belongs to the family of phenylethylamines. DMHM is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the central nervous system and peripheral tissues. The TAAR1 receptor has been implicated in a wide range of physiological and pathological processes, including neurotransmitter release, locomotor activity, reward, addiction, and psychiatric disorders.
Mécanisme D'action
DMHM acts as a selective and potent agonist of N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide, which is a G protein-coupled receptor that is expressed in the central nervous system and peripheral tissues. N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide activation by DMHM leads to the modulation of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. The exact mechanism of action of DMHM on N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide is not fully understood, but it is thought to involve the binding of DMHM to a specific site on the receptor, leading to a conformational change that activates downstream signaling pathways.
Biochemical and physiological effects:
DMHM has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. DMHM has been shown to increase dopamine release in the striatum and prefrontal cortex, leading to increased locomotor activity and reward-related behaviors. DMHM has also been shown to decrease serotonin release in the dorsal raphe nucleus, leading to reduced anxiety-like behavior. DMHM has also been shown to increase norepinephrine release in the locus coeruleus, leading to increased arousal and attention.
Avantages Et Limitations Des Expériences En Laboratoire
DMHM has several advantages as a tool compound for investigating the role of N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide in various physiological and pathological processes. DMHM is a selective and potent agonist of N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide, which allows for the specific activation of this receptor without affecting other receptors or systems. DMHM is also stable and can be easily synthesized and purified. However, DMHM also has several limitations, including its complex synthesis method, its limited solubility in aqueous solutions, and its potential toxicity and side effects in vivo.
Orientations Futures
There are several future directions for research on DMHM and its role in various physiological and pathological processes. One direction is to investigate the effects of DMHM on other neurotransmitter systems, such as glutamate and GABA. Another direction is to study the effects of DMHM on neuroinflammation and neurodegeneration in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, future research could investigate the potential therapeutic applications of DMHM in the treatment of psychiatric disorders, such as depression, anxiety, and addiction.
Méthodes De Synthèse
DMHM can be synthesized using a multi-step chemical process that involves the reaction of various reagents and solvents. The synthesis method is complex and requires specialized equipment and expertise in organic chemistry. The most common method for synthesizing DMHM involves the reaction of 2,5-dihydroxyphenylacetone with heptylthiol, followed by the reduction of the resulting intermediate with sodium borohydride, and the alkylation of the resulting amine with 3-methylbutyl iodide. The final product is obtained as a hydriodide salt that is purified by recrystallization.
Applications De Recherche Scientifique
DMHM has been extensively studied in preclinical research as a tool compound for investigating the role of N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide in various physiological and pathological processes. DMHM has been shown to activate N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide in vitro and in vivo, leading to the modulation of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. DMHM has also been used to study the effects of N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide activation on locomotor activity, reward, addiction, and anxiety-like behavior in animal models.
Propriétés
Numéro CAS |
129658-39-5 |
|---|---|
Nom du produit |
N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide |
Formule moléculaire |
C20H36INO2S |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
2-[1-(dimethylamino)-3-methylbutan-2-yl]-5-heptylsulfanylbenzene-1,4-diol;hydroiodide |
InChI |
InChI=1S/C20H35NO2S.HI/c1-6-7-8-9-10-11-24-20-13-18(22)16(12-19(20)23)17(15(2)3)14-21(4)5;/h12-13,15,17,22-23H,6-11,14H2,1-5H3;1H |
Clé InChI |
OZXRTISPEXIWEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=C(C=C(C(=C1)O)C(CN(C)C)C(C)C)O.I |
SMILES canonique |
CCCCCCCSC1=C(C=C(C(=C1)O)C(CN(C)C)C(C)C)O.I |
Synonymes |
1,4-Benzenediol, 2-(1-((dimethylamino)methyl)-2-methylpropyl)-5-(hepty lthio)-, hydriodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



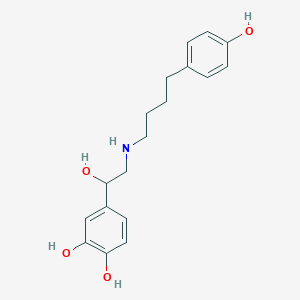

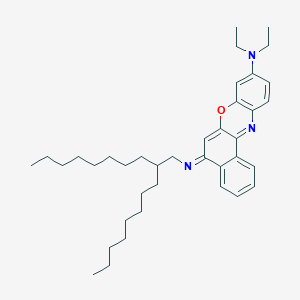

![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)
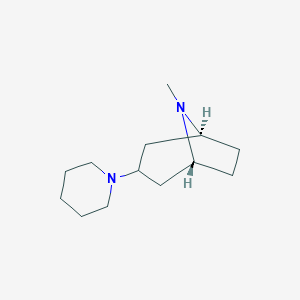
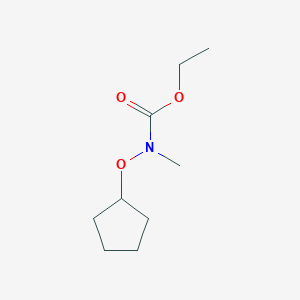
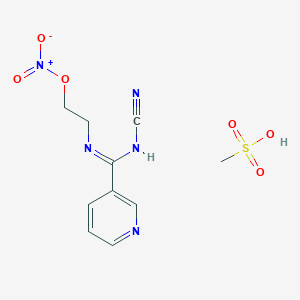
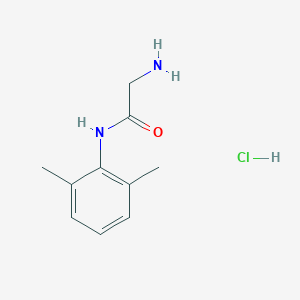



![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)
![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)